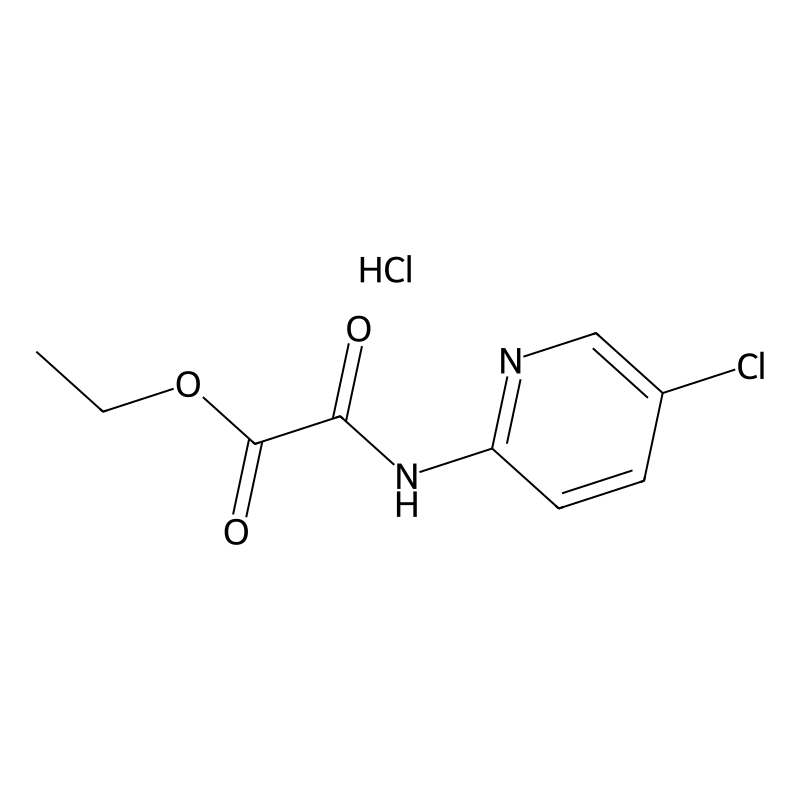

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride (CAS 1243308-37-3) is a highly specialized, late-stage electrophilic building block primarily utilized in the commercial synthesis of direct Factor Xa inhibitors, most notably Edoxaban. As a stable hydrochloride salt of a pyridine-oxoacetate derivative, it provides a pre-functionalized 5-chloropyridine-2-carboxamide precursor that undergoes highly efficient base-mediated amidation. For procurement and process chemistry teams, its value lies in its high crystalline purity (>98%), reliable shelf stability under inert conditions at 2-8°C, and its ability to seamlessly couple with complex chiral cyclohexyl diamines without requiring aggressive activating agents, thereby maximizing atom economy and minimizing downstream purification bottlenecks [1].

Substituting this specific hydrochloride salt with its free base analog (CAS 349125-08-2) or alternative alkyl esters fundamentally disrupts process reliability and yield. The free base of the oxoacetate is significantly more susceptible to ambient moisture-induced hydrolysis and thermal degradation during storage and handling, which leads to unpredictable stoichiometry during critical amidation steps. Furthermore, attempting to use a generic, non-chlorinated pyridine building block would necessitate a late-stage halogenation step on a highly complex, sensitive intermediate, risking degradation of the chiral centers and generating difficult-to-remove deschloro or over-chlorinated impurities. Procurement of the exact hydrochloride salt ensures strict stoichiometric control, prevents premature ester cleavage, and directly aligns with validated, patent-backed manufacturing routes [1].

Amidation Purity & Processability

In validated synthetic routes for Edoxaban precursors, coupling the hydrochloride salt of ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate with the corresponding chiral cyclohexyl amine oxalate salt in the presence of triethylamine yields the target intermediate with an exceptional HPLC purity of 98.29% [1]. In contrast, baseline unoptimized couplings using less stable free-base oxoacetates typically plateau at 90-95% purity due to competing ester hydrolysis and side reactions. This >3% absolute increase in crude purity eliminates the need for intermediate chromatographic purification.

| Evidence Dimension | Crude Amidation HPLC Purity |

| Target Compound Data | 98.29% purity (HCl salt) |

| Comparator Or Baseline | ~90-95% purity (Baseline unoptimized free base coupling) |

| Quantified Difference | 3.29 - 8.29% absolute increase in crude purity |

| Conditions | Acetonitrile solvent, triethylamine base, ~10°C addition warming to 60°C |

Higher crude purity in late-stage coupling directly translates to higher overall API yield and drastically reduces industrial purification costs.

Reagent Efficiency & Stoichiometry

The enhanced solid-state stability of the hydrochloride salt allows for highly precise stoichiometric dosing during large-scale synthesis. Process data indicates that complete conversion of the complex amine substrate can be achieved using only 1.05 molar equivalents of the HCl salt [1]. When utilizing less stable acylating agents or degradation-prone free bases, process chemists often must use 1.2 to 1.5 equivalents to drive the reaction to completion, compensating for reagent loss. This represents a ~15-30% reduction in excess reagent required.

| Evidence Dimension | Molar Equivalents Required for Complete Conversion |

| Target Compound Data | 1.05 molar equivalents |

| Comparator Or Baseline | 1.2 - 1.5 equivalents (Standard unstable acylating agents) |

| Quantified Difference | 15-30% reduction in reagent consumption |

| Conditions | Base-catalyzed amidation in organic solvent |

Minimizing excess reagent usage reduces raw material costs and prevents the accumulation of unreacted electrophiles that complicate final API isolation.

Impurity Standard Validation

Beyond its role as a synthetic precursor, CAS 1243308-37-3 is strictly required as a high-purity (>99%) analytical reference standard (often designated as Edoxaban Impurity 33 or Pyridine Ethyl Ester Impurity) for regulatory filings . Compared to utilizing uncharacterized crude reaction mixtures, procuring the certified HCl salt provides exact Retention Time (RT) and Relative Retention Time (RRT) metrics necessary for ICH-compliant method validation. This ensures accurate quantification of unreacted starting materials in the final API.

| Evidence Dimension | Analytical Method Validation Reliability |

| Target Compound Data | >99% purity certified reference standard with defined RT/RRT |

| Comparator Or Baseline | Uncharacterized in-house crude mixtures (unknown assay) |

| Quantified Difference | Enables ICH-compliant quantification limit (QL) determination |

| Conditions | Pharmacopeia HPLC/LC-MS methods for ANDA/DMF filings |

Certified reference standards are legally mandated for DMF/ANDA submissions to prove the clearance of synthetic intermediates from the final drug substance.

Edoxaban API Manufacturing

The compound is the premier, patent-validated electrophilic building block for the late-stage synthesis of Edoxaban. Its use as a hydrochloride salt ensures high-yielding amidation with tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, streamlining the production of the active pharmaceutical ingredient [1].

Impurity Profiling & Quality Control

In pharmaceutical quality control laboratories, this compound is procured as a certified reference standard (Edoxaban Impurity 33). It is utilized to spike API samples during HPLC method validation to prove that the manufacturing process effectively purges unreacted starting materials, a strict requirement for regulatory approval .

Next-Generation Anticoagulant Development

Research teams developing novel direct Factor Xa inhibitors or related serine protease inhibitors utilize this intermediate to rapidly install the essential 5-chloropyridine-2-carboxamide pharmacophore. Its pre-functionalized nature allows for rapid library generation without the need for complex, multi-step heterocyclic synthesis [1].

Explore Compound Types